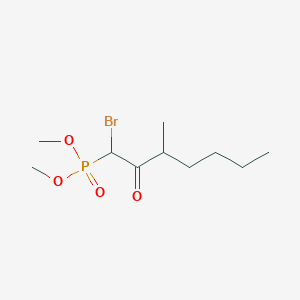
Dimethyl (1-bromo-3-methyl-2-oxoheptyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (1-bromo-3-methyl-2-oxoheptyl)phosphonate is an organophosphorus compound with a unique structure that includes a bromine atom, a methyl group, and a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (1-bromo-3-methyl-2-oxoheptyl)phosphonate typically involves the reaction of a suitable brominated precursor with dimethyl phosphite. One common method is the bromination of 3-methyl-2-oxoheptanoic acid, followed by esterification with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1-bromo-3-methyl-2-oxoheptyl)phosphonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The phosphonate ester can be hydrolyzed to form the corresponding phosphonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted phosphonates with various functional groups.
Oxidation: Products may include phosphonic acids or other oxidized derivatives.
Reduction: Reduced products may include alcohols or other reduced forms of the original compound.
Scientific Research Applications
Dimethyl (1-bromo-3-methyl-2-oxoheptyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Dimethyl (1-bromo-3-methyl-2-oxoheptyl)phosphonate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the formation of new carbon-phosphorus bonds. The phosphonate ester group can participate in various chemical transformations, contributing to the compound’s versatility in synthesis.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (2-oxoheptyl)phosphonate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Dimethyl (1-chloro-3-methyl-2-oxoheptyl)phosphonate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Dimethyl (1-iodo-3-methyl-2-oxoheptyl)phosphonate: Contains an iodine atom, which is a better leaving group than bromine, resulting in higher reactivity in substitution reactions.
Uniqueness
Dimethyl (1-bromo-3-methyl-2-oxoheptyl)phosphonate is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a valuable reagent in organic synthesis and research applications.
Properties
CAS No. |
61408-86-4 |
|---|---|
Molecular Formula |
C10H20BrO4P |
Molecular Weight |
315.14 g/mol |
IUPAC Name |
1-bromo-1-dimethoxyphosphoryl-3-methylheptan-2-one |
InChI |
InChI=1S/C10H20BrO4P/c1-5-6-7-8(2)9(12)10(11)16(13,14-3)15-4/h8,10H,5-7H2,1-4H3 |
InChI Key |
YBHGJPSTDQXHPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C(=O)C(P(=O)(OC)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















